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Compound of Interest

Compound Name: 3,6-Dibromopicolinic acid

CAS No.: 1133116-49-0

Cat. No.: B1420499

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3,6-Dibromopicolinic acid, a key intermediate in pharmaceutical and agrochemical research.

In the absence of publicly available experimental spectra, this guide leverages high-quality

predicted data to provide researchers, scientists, and drug development professionals with a

foundational understanding of its structural characterization through Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction
3,6-Dibromopicolinic acid, with the chemical formula C₆H₃Br₂NO₂, is a halogenated

derivative of picolinic acid. Its structural elucidation is paramount for confirming its identity and

purity in synthetic processes. Spectroscopic techniques are indispensable tools for this

purpose, each providing a unique piece of the structural puzzle. This guide will delve into the

predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of 3,6-Dibromopicolinic acid, offering

insights into the interpretation of the data and the experimental methodologies for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei

to provide detailed information about the structure and dynamics of molecules. For 3,6-
Dibromopicolinic acid, both ¹H and ¹³C NMR are crucial for confirming the arrangement of

atoms within the molecule.

Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. For 3,6-Dibromopicolinic acid, we expect to see signals for the two

aromatic protons and the acidic proton of the carboxylic acid group.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm)

H-4 8.15

H-5 7.95

COOH 13.0 - 14.0 (broad)

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The two aromatic protons (H-4 and H-5) are expected to appear as doublets due to coupling

with each other. Their downfield chemical shifts are a result of the deshielding effect of the

electronegative bromine atoms and the pyridine ring. The carboxylic acid proton is typically a

broad singlet and appears at a very downfield chemical shift, often above 10 ppm.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 3,6-Dibromopicolinic acid will give a distinct signal.
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Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)

C-2 148.5

C-3 125.0

C-4 142.0

C-5 130.0

C-6 135.0

COOH 165.0

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The chemical shifts of the carbon atoms are influenced by the attached functional groups and

the overall electronic structure of the molecule. The carbon of the carboxylic acid group

(COOH) is the most downfield signal. The carbons directly attached to the bromine atoms (C-3

and C-6) and the nitrogen atom (C-2 and C-6) will also be significantly deshielded.

Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-

quality data.

Sample Preparation:

Dissolve approximately 5-10 mg of 3,6-Dibromopicolinic acid in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid

overlapping signals with the analyte.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify

the spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectrum and perform baseline correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Sample Preparation Instrument SetupInsert Sample Data AcquisitionOptimized Field Data ProcessingRaw Data (FID) Spectral AnalysisProcessed Spectrum

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the

molecule, revealing the presence of specific functional groups.

Predicted IR Data
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Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)

O-H stretch (carboxylic acid) 3300 - 2500 (broad)

C=O stretch (carboxylic acid) 1710 - 1680

C=C and C=N stretches (aromatic ring) 1600 - 1450

C-Br stretch 700 - 500

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The most characteristic feature in the IR spectrum of 3,6-Dibromopicolinic acid will be the

very broad O-H stretching band of the carboxylic acid, which is due to hydrogen bonding. The

strong, sharp absorption of the carbonyl (C=O) group is also a key diagnostic peak. The

absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring, and the C-Br

stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy
Sample Preparation:

For solid samples, the KBr pellet method is common. Mix a small amount of 3,6-
Dibromopicolinic acid with dry potassium bromide (KBr) powder and press it into a thin,

transparent pellet.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is

placed directly on the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the instrument and record the sample spectrum.
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Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Sample Preparation (KBr or ATR) Sample Spectrum Acquisition

Background Spectrum Acquisition

Data Processing (Background Subtraction) Spectral Analysis

Click to download full resolution via product page

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound, as well as its fragmentation pattern, which can aid in

structural elucidation.

Predicted Mass Spectrum Data
The molecular weight of 3,6-Dibromopicolinic acid is approximately 280.9 g/mol . Due to the

presence of two bromine atoms, the mass spectrum will show a characteristic isotopic pattern

for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Predicted Mass Spectrum Fragments

m/z Fragment Identity

281/283/285 [M]⁺ (Molecular ion)

236/238/240 [M - COOH]⁺

202/204 [M - Br]⁺

157/159 [M - COOH - Br]⁺
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Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

The molecular ion peak will appear as a triplet with a ratio of approximately 1:2:1,

corresponding to the presence of two bromine atoms. Common fragmentation pathways for

carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da). The loss of a

bromine atom is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer. This can be done via

direct infusion or coupled with a chromatographic technique like Gas Chromatography

(GC) or Liquid Chromatography (LC).

Ionization:

Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or

Electron Impact (EI).

Mass Analysis:

The ions are accelerated and separated based on their mass-to-charge ratio by the mass

analyzer (e.g., quadrupole, time-of-flight).

Detection:

The detector records the abundance of each ion at a specific m/z value.

Sample Introduction Ionization Mass Analysis Detection Data Analysis

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometric analysis.
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Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 3,6-Dibromopicolinic acid based on high-quality predicted data. The presented ¹H NMR,

¹³C NMR, IR, and mass spectral data, along with their interpretations and experimental

protocols, serve as a valuable resource for researchers in the synthesis and characterization of

this important chemical entity. It is important to reiterate that this data is predictive and should

be confirmed with experimental analysis for definitive structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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